molecular formula C9H5BrN2S B13679674 2-Amino-4-bromo-benzothiophene-3-carbonitrile

2-Amino-4-bromo-benzothiophene-3-carbonitrile

Cat. No.: B13679674
M. Wt: 253.12 g/mol
InChI Key: ZSMMHHQGUZRNJG-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-benzothiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a bromine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile compound in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced functional groups, such as amines or alcohols.

Scientific Research Applications

2-Amino-4-bromo-benzothiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-benzothiophene-3-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific chemical reactions and interactions that other similar compounds may not. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C9H5BrN2S

Molecular Weight

253.12 g/mol

IUPAC Name

2-amino-4-bromo-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C9H5BrN2S/c10-6-2-1-3-7-8(6)5(4-11)9(12)13-7/h1-3H,12H2

InChI Key

ZSMMHHQGUZRNJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)N)C#N

Origin of Product

United States

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